molecular formula C6H10O6 B014179 D-Arabino-hexos-2-ulose CAS No. 1854-25-7

D-Arabino-hexos-2-ulose

Cat. No. B014179
CAS RN: 1854-25-7
M. Wt: 178.14 g/mol
InChI Key: DCNMIDLYWOTSGK-HSUXUTPPSA-N
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Description

Synthesis Analysis

The synthesis of solid D-arabino-hexos-2-ulose from D-glucose involves the enzymatic action of pyranose-2-oxidase, extracted from the mycelia of Polyporus obtusus. This process is described as simple and convenient, yielding a product free from residual D-glucose. The enzymatic conversion followed by lyophilization of the reaction solution provides solid D-glucosone (Liu et al., 1983).

Molecular Structure Analysis

X-ray crystallographic analysis has been used to determine the molecular structure of methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-alpha-D-ribo-hexopyranosid-3-ulose, a derivative of D-arabino-hexos-2-ulose. This study revealed the stereochemistry and molecular stacking in the crystal lattice, providing insights into the compound's molecular configuration (Liu, H., Zhang, F., & Zhang, J., 2001).

Chemical Reactions and Properties

D-Arabino-hexos-2-ulose undergoes various chemical reactions, including double reductive amination, leading to the synthesis of novel compounds such as 1-deoxy-D-galactostatin derivatives. These reactions are diastereospecific and yield compounds with significant biochemical relevance (Barili et al., 1997).

Physical Properties Analysis

The isomeric composition of D-arabino-hexos-2-ulose in aqueous solution has been determined using high-resolution NMR spectroscopy, illustrating the compound's milieu-dependent equilibrium characteristics. Changes in pH or temperature can control the equilibrium between different isomeric forms, which is crucial for understanding the physical properties of D-glucosone (Kaufmann et al., 2013).

Chemical Properties Analysis

The antioxidant capacity of D-arabino-hexos-2-ulose has been studied, highlighting its role as a key intermediate in the Maillard reaction. This compound exhibits a unique radical scavenging behavior, contributing to its potential as an antioxidant. The isomeric transformation to an antioxidant form underlines its chemical versatility and functional significance (Kanzler, C., Haase, P., & Kroh, L., 2014).

Scientific Research Applications

  • Application in Food Chemistry

    • Field : Food Chemistry
    • Summary : D-Arabino-hexos-2-ulose is used in the detection of irradiated food, specifically irradiated sugar solutions and mangoes .
    • Methods : The method involves the use of high-performance liquid chromatography for the determination of D-Arabino-hexos-2-ulose in irradiated sugar solutions .
    • Results : The results of this method have been applied to irradiated mangoes, but the specific outcomes or quantitative data are not provided in the source .
  • Application in Biotechnology

    • Field : Applied Biochemistry and Biotechnology
    • Summary : D-Arabino-hexos-2-ulose is synthesized from D-glucose using non-growing Escherichia coli whole cells containing recombinant pyranose 2-oxidase (POX) as a catalyst .
    • Methods : The method involves the use of inflatable shipping pillows with resealable valves to provide high surface area mixing under oxygen for the synthesis .
    • Results : Only a single charge of 100% oxygen is required for stoichiometric conversion on a multi-gram scale in 18 hours with resting cells. The conversion was successfully repeated with recycled cells .
  • Application in Chemical Kinetics

    • Field : Chemical Kinetics
    • Summary : The kinetics of the cleavage of D-Arabino-hexos-2-ulose with hydrogen peroxide in alkaline water and in 44% (wt/wt) ethanol-water solutions were studied .
    • Methods : The method involves the use of hydrogen peroxide in alkaline water and in 44% (wt/wt) ethanol-water solutions .
    • Results : The specific outcomes or quantitative data are not provided in the source .

properties

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNMIDLYWOTSGK-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171773
Record name 2-Ketoglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Arabino-hexos-2-ulose

CAS RN

1854-25-7, 26345-59-5
Record name D-Glucosone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1854-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name arabino-Hexos-2-ulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26345-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ketoglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001854257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucosone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026345595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ketoglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Arabino-hexos-2-ulose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
EL Te-ning, B Wolf, J Geigert, SL Neidleman… - Carbohydrate …, 1983 - Elsevier
The production of solid d-arabino-hexos-2-ulose (d-glucosone) from d-glucose by use of an enzyme, pyranose-2-oxidase (EC 1.1.3.10), is described. The enzyme is extracted from the …
S Freimund, L Baldes, A Huwig, F Giffhorn - Carbohydrate research, 2002 - Elsevier
… d-Glucosone 6-phosphate (d-arabino-hexos-2-ulose 6-(dihydrogen phosphate)) was prepared from d-glucosone (d-arabino-hexos-2-ulose) by enzymatic conversion with hexokinase. …
K Koths, R Halenbeck, M Moreland - Carbohydrate research, 1992 - Elsevier
… As shown in this report, however, the enzymically catalyzed reactions for the production of D-arabino-hexos-2-ulose, n-three-pentos-2-ulose, and cortalcerone in vitro can be driven …
J Volc, P Sedmera, M Kujawa, P Halada… - Journal of Molecular …, 2004 - Elsevier
The quinone-dependent pyranose dehydrogenase (PDH) purified from culture media of the basidiomycete fungus Agaricus xanthoderma catalyzed the simultaneous oxidation of …
J Volc, P Sedmera, V Havlíček, V Přikrylová… - Carbohydrate …, 1995 - Elsevier
… Aerobic incubation of crude enzyme extracts from the white rot fungus Oudemansiella mucida with o-glucose resulted in transient accumulation of D-arabino-hexos-2-ulose (1, 2-keto-D-…
T Vuorinen - Carbohydrate research, 1984 - Elsevier
… reducing carbohydrates with oxygen3, or with a quinone in the presence of oxygen4, has given rise to the present work, in which the kinetics of the cleavage of D-arabino-hexos-2-ulose …
L Den Drijver, CW Holzapfel… - Journal of agricultural …, 1986 - ACS Publications
A strongly basic anion-exchange HPLC column coupled with an amperometric detector was used for the direct detection of a mutagenic compound, D-aroZ» no-hexos-2-ulose, in-…
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk
JA Kotecha, MS Feather, TJ Kubiseski, DJ Walton - Carbohydrate research, 1996 - Elsevier
… Based upon the results of in vitro experiments, it has been suggested that D-arabino-hexos-2-ulose or 'glucosone' (1; see Scheme 1) is formed by autoxidation of glucose [6]. …
J Volc, P Sedmera, P Halada, V Přikrylova… - Carbohydrate …, 1998 - Elsevier
… Standard d-lyxo-hexos-2-ulose and d-arabino-hexos-2-ulose were prepared enzymatically using pyranose oxidase from Oudemansiella mucida[10]. Aldosulose hydrazones were …
MA Madson, MS Feather - Carbohydrate Research, 1981 - Elsevier
Sugar osazones and glycosuloses rapidly and quantitatively react with hydroxylamine to produce oximes that give trimethylsilyl derivatives suitable for glc and mass spectral analysis. …

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